molecular formula C11H12BrNS B13614191 2-(4-Bromobutyl)benzo[d]thiazole

2-(4-Bromobutyl)benzo[d]thiazole

Cat. No.: B13614191
M. Wt: 270.19 g/mol
InChI Key: WWDFXBFGVAJNFA-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)benzo[d]thiazole is a heterocyclic organic compound that contains a thiazole ring fused with a benzene ring and a bromobutyl substituent at the second position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with 4-bromobutyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromobutyl bromide, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and thiols.

Scientific Research Applications

2-(4-Bromobutyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)benzo[d]thiazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It can also inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

2-(4-bromobutyl)-1,3-benzothiazole

InChI

InChI=1S/C11H12BrNS/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2

InChI Key

WWDFXBFGVAJNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCBr

Origin of Product

United States

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